molecular formula C11H9F3N2S B2957684 5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine CAS No. 300819-51-6

5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine

Cat. No.: B2957684
CAS No.: 300819-51-6
M. Wt: 258.26
InChI Key: PABVEFOBZBIMQV-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a thiazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures should be followed to minimize risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylbenzene, metaformaldehyde, sulfuric acid, and thionyl chloride as starting materials . The reaction proceeds through the formation of 3-trifluoromethyl benzyl chloride, which is then reacted with thiazole derivatives under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. The use of catalysts and phase transfer agents can accelerate the reaction and reduce side products. Additionally, recycling of waste liquids and minimizing environmental pollution are important considerations in industrial processes .

Chemical Reactions Analysis

Types of Reactions

5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the benzyl moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABVEFOBZBIMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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